

An In-depth Technical Guide to 2,5-Dihydroxyphenyl(diphenyl)phosphine Oxide

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Compound of Interest

Compound Name:	2,5-Dihydroxyphenyl(diphenyl)phosphine Oxide
Cat. No.:	B086201

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Introduction

2,5-Dihydroxyphenyl(diphenyl)phosphine oxide is an organophosphorus compound with significant potential in various scientific and industrial fields. Notably, it has garnered attention as a reactive flame retardant for polymers, particularly epoxy resins.^{[1][2]} Its chemical structure, featuring a phosphorus-containing group and reactive hydroxyl functionalities, allows for its incorporation into polymer matrices, imparting enhanced thermal stability and flame retardancy.^[1] This technical guide provides a comprehensive overview of the physical characteristics of **2,5-Dihydroxyphenyl(diphenyl)phosphine oxide**, detailed experimental protocols for its synthesis and characterization, and a visualization of its proposed flame-retardant mechanism.

Physical and Chemical Properties

2,5-Dihydroxyphenyl(diphenyl)phosphine oxide is a white to off-white crystalline solid at room temperature.^{[3][4]} A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of **2,5-Dihydroxyphenyl(diphenyl)phosphine Oxide**

Property	Value	Source(s)
IUPAC Name	2-(diphenylphosphoryl)benzene-1,4-diol	[5]
CAS Number	13291-46-8	[5][6][7]
Molecular Formula	C ₁₈ H ₁₅ O ₃ P	[5][6][7]
Molecular Weight	310.29 g/mol	[6][7]
Appearance	White to Almost white powder to crystal	[3][4]
Melting Point	212.0 to 217.0 °C	[3]
Enthalpy of Fusion	37.26 kJ/mol (at 487.8 K)	

Solubility

The solubility of **2,5-Dihydroxyphenyl(diphenyl)phosphine oxide** has been determined in a variety of solvents. A study by Guo, Wang, et al. (2010) measured its solubility in twelve different solvents using a static analytical method.[8][9] The mole fraction solubility data from this study is summarized in Table 2.

Table 2: Mole Fraction Solubility of **2,5-Dihydroxyphenyl(diphenyl)phosphine Oxide** in Various Solvents at Different Temperatures

Temperature (K)	Metanol	Ethanol	1-Propanol	2-Propanol	Ethyl Acetate	Acetone	Toluene	Dichloromethane	Chloroform	n-Hexane	Cyclohexane	Water
293.15	0.0458	0.0275	0.0152	0.0118	0.0332	0.0891	0.0011	0.0102	0.0065	0.0003	0.0004	0.00012
298.15	0.0562	0.0341	0.0189	0.0147	0.0415	0.1085	0.0014	0.0128	0.0082	0.0004	0.0005	0.00015
303.15	0.0685	0.0421	0.0234	0.0182	0.0516	0.1312	0.0018	0.0159	0.0002	0.0005	0.0006	0.00018
308.15	0.0831	0.0516	0.0288	0.0224	0.0638	0.1578	0.0023	0.0197	0.0027	0.0006	0.0008	0.00022
313.15	0.1005	0.0629	0.0353	0.0275	0.0785	0.1889	0.0029	0.0243	0.0157	0.0008	0.0010	0.00027
318.15	0.1213	0.0765	0.0431	0.0337	0.0962	0.2251	0.0036	0.0298	0.0193	0.0010	0.0012	0.00033
323.15	0.1461	0.0928	0.0525	0.0411	0.1175	0.2671	0.0045	0.0365	0.0236	0.0012	0.0015	0.00040

Experimental Protocols

Synthesis of 2,5-Dihydroxyphenyl(diphenyl)phosphine Oxide

The synthesis of **2,5-Dihydroxyphenyl(diphenyl)phosphine oxide** is typically achieved through the reaction of diphenylphosphine oxide with p-benzoquinone in a suitable solvent, such as toluene.[1][10]

Materials:

- Diphenylphosphine oxide

- p-Benzoquinone
- Toluene (anhydrous)
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle
- Filtration apparatus (e.g., Büchner funnel)
- Drying oven

Procedure:

- In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve diphenylphosphine oxide in anhydrous toluene.
- Add an excess of p-benzoquinone to the solution.
- Heat the reaction mixture to reflux and maintain for a specified period (e.g., 4-6 hours), monitoring the reaction progress by a suitable method (e.g., Thin Layer Chromatography).
- After the reaction is complete, cool the mixture to room temperature.
- The solid product will precipitate out of the solution. Collect the precipitate by filtration.
- Wash the collected solid with a small amount of cold toluene to remove any unreacted starting materials.
- Dry the purified **2,5-Dihydroxyphenyl(diphenyl)phosphine oxide** in a vacuum oven.

Characterization Protocols

Sample Preparation:

- Accurately weigh 10-20 mg of the solid **2,5-Dihydroxyphenyl(diphenyl)phosphine oxide** sample.[2]
- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial.[2]
- Gently agitate the vial to ensure complete dissolution.
- Using a Pasteur pipette with a cotton or glass wool plug, filter the solution into a clean 5 mm NMR tube to remove any particulate matter.[11]
- Ensure the sample height in the NMR tube is approximately 4-5 cm.[2]
- Cap the NMR tube securely.

¹H and ¹³C NMR Analysis:

- Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz).
- Use the residual solvent peak as an internal reference for chemical shift calibration.
- Process the acquired data (Fourier transform, phase correction, baseline correction) to obtain the final spectra for analysis.

Expected Spectral Features:

- ¹H NMR: Signals corresponding to the aromatic protons of the diphenylphosphine oxide and dihydroxyphenyl moieties, as well as the hydroxyl protons.
- ¹³C NMR: Resonances for the carbon atoms in the aromatic rings. The carbon atoms attached to the phosphorus will exhibit splitting due to P-C coupling.[12]
- ³¹P NMR: A single resonance characteristic of the phosphine oxide group.

Sample Preparation:

- For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly employed.

- Ensure the ATR crystal is clean before sample analysis.
- Place a small amount of the powdered **2,5-Dihydroxyphenyl(diphenyl)phosphine oxide** sample directly onto the ATR crystal.
- Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

- Collect the FTIR spectrum over a suitable wavenumber range (e.g., 4000-400 cm^{-1}).
- Acquire a background spectrum of the empty ATR crystal prior to sample analysis.
- The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Expected Spectral Features:

- A broad absorption band in the region of 3400-3200 cm^{-1} corresponding to the O-H stretching of the hydroxyl groups.
- Sharp peaks in the 3100-3000 cm^{-1} region due to aromatic C-H stretching.
- A strong absorption band around 1200-1100 cm^{-1} attributed to the P=O stretching vibration.
- Bands in the 1600-1450 cm^{-1} region corresponding to aromatic C=C stretching.

Procedure:

- Accurately weigh 2-5 mg of the **2,5-Dihydroxyphenyl(diphenyl)phosphine oxide** sample into an aluminum DSC pan.[\[3\]](#)
- Seal the pan hermetically.
- Place the sample pan and an empty reference pan into the DSC cell.
- Heat the sample at a constant rate (e.g., 10 $^{\circ}\text{C}/\text{min}$) under a nitrogen atmosphere.[\[8\]](#)
- Record the heat flow as a function of temperature.

Data Analysis:

- The melting point (T_m) is determined as the onset temperature of the melting endotherm.
- The enthalpy of fusion (ΔH_f) is calculated by integrating the area of the melting peak.[8][13]

Procedure:

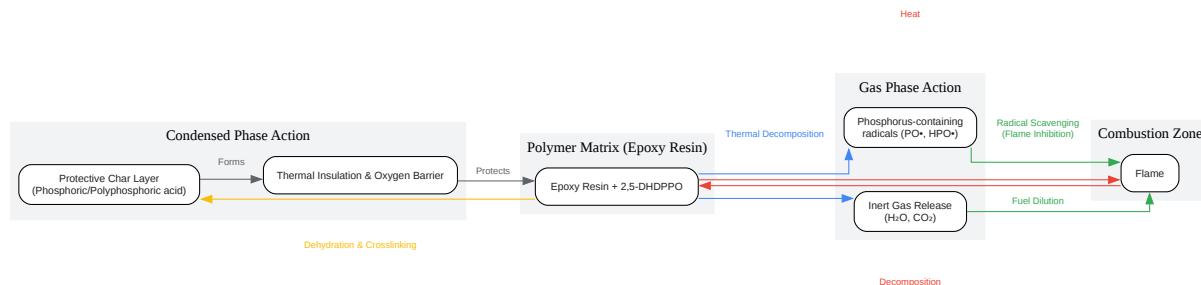
- Accurately weigh 5-10 mg of the **2,5-Dihydroxyphenyl(diphenyl)phosphine oxide** sample into a TGA pan.[14]
- Place the pan in the TGA furnace.
- Heat the sample at a constant rate (e.g., 10 or 20 °C/min) under a controlled atmosphere (e.g., nitrogen or air).[1][14]
- Record the sample weight as a function of temperature.

Data Analysis:

- The onset of decomposition temperature indicates the thermal stability of the compound.
- The weight loss at different temperature ranges corresponds to the degradation of different parts of the molecule.
- The residual weight at the end of the analysis provides information about the char formation, which is relevant for flame retardant applications.[15]

Flame Retardant Mechanism of 2,5-Dihydroxyphenyl(diphenyl)phosphine Oxide in Epoxy Resins

The primary application of **2,5-Dihydroxyphenyl(diphenyl)phosphine oxide** is as a flame retardant in polymers like epoxy resins. Its effectiveness is attributed to a combination of gas-phase and condensed-phase mechanisms. The following diagram illustrates the proposed flame retardant workflow.



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Caption: Proposed flame retardant mechanism of **2,5-Dihydroxyphenyl(diphenyl)phosphine oxide**.

Conclusion

2,5-Dihydroxyphenyl(diphenyl)phosphine oxide is a valuable compound with well-defined physical characteristics that make it suitable for applications such as a flame retardant in polymers. This guide has provided a detailed summary of its properties, along with comprehensive experimental protocols for its synthesis and characterization. The visualization of its flame-retardant mechanism offers a clear understanding of its mode of action. This information serves as a valuable resource for researchers and professionals working with this compound, facilitating its effective utilization and further investigation in various fields of science and technology.

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